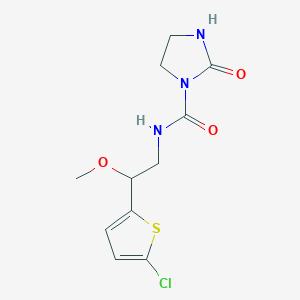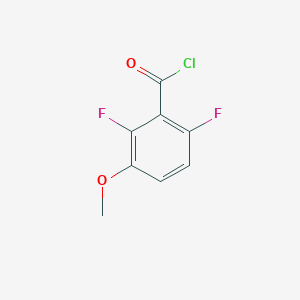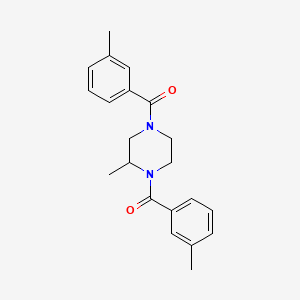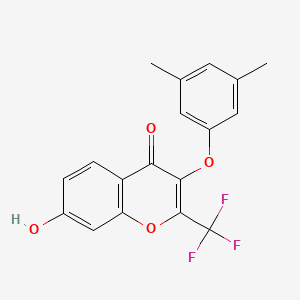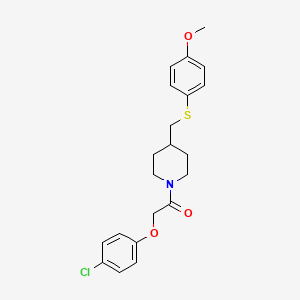![molecular formula C15H9BrClN3OS B2521914 3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-95-1](/img/structure/B2521914.png)
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide" is a derivative that falls within the class of benzamide compounds, which are known for their biological activities. This particular compound contains a thiadiazole ring, a feature that is often associated with significant pharmacological properties, including anticancer activity. The presence of halogen substituents, such as bromo and chloro groups, may further influence the compound's reactivity and biological interactions.
Synthesis Analysis
The synthesis of benzamide derivatives with thiadiazole scaffolds can be achieved through various methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which offers a facile and solvent-free approach . Similarly, the synthesis of related compounds, such as N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, involves heterocyclization of corresponding thioureas with bromine in dry acetone . These methods provide efficient routes to create a variety of benzamide derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis . The molecular conformations and the presence of intramolecular hydrogen bonding can significantly influence the compound's properties and interactions . For example, the presence of an intramolecular N-H...O hydrogen bond is a common feature in closely related arylamides, which can affect the molecule's stability and reactivity .
Chemical Reactions Analysis
Benzamide derivatives with thiadiazole rings can participate in various chemical reactions, depending on their substituents and the reaction conditions. The halogen substituents, such as bromo and chloro groups, can potentially undergo nucleophilic substitution reactions, which can be utilized to further modify the compound or to study its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen substituents and the thiadiazole ring can affect the compound's solubility, melting point, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a crucial role in the solid-state packing of these compounds, which can be analyzed through X-ray crystallography and Hirshfeld surface analysis . Additionally, computational studies, including DFT calculations and ADMET predictions, can provide insights into the compound's behavior in biological systems .
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to a class of compounds that are extensively explored in medicinal chemistry due to their biological activities. Notably, heterocyclic compounds like thiadiazole derivatives have been recognized for their significant pharmacological activities. These compounds are often synthesized and investigated for their potential as therapeutic agents due to their unique anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in thiadiazole derivatives is believed to contribute to these activities. Recent research has seen the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, which have exhibited antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016), (Mishra et al., 2015).
Synthesis of Benzofused Thiazole Derivatives
Benzofused thiazole analogues have been used as lead molecules for the design and development of various therapeutic agents. Synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities have been a significant area of research. The derivatives exhibit distinct anti-inflammatory activity and potential antioxidant activity against various reactive radical species. Molecular docking studies further support the biological activity of these compounds (Raut et al., 2020).
Application in Photostability and DNA Binding
The structural stability of certain heterocyclic compounds and their ability to bind to DNA sequences is another crucial area of research. Compounds like Hoechst 33258 and its analogues, which are known to bind to the minor groove of double-stranded DNA, are of significant interest. These compounds, due to their photostability and bioaccumulative nature, are extensively used as fluorescent DNA stains and find applications in chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. These applications provide a foundation for rational drug design and a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Safety and Hazards
Orientations Futures
The future directions for research on “3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” could include detailed studies on its synthesis, molecular structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine or materials science could be explored .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors .
Mode of Action
It is known that similar compounds bind with high affinity to their targets, leading to a variety of biological responses .
Biochemical Pathways
It is known that similar compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-11-3-1-2-10(8-11)13(21)18-15-20-19-14(22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWZFFPULUNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-4-carboxamide](/img/structure/B2521835.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)
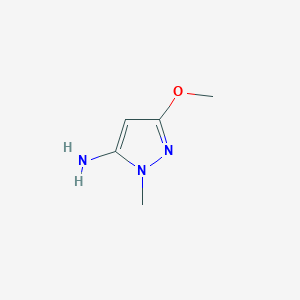
![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
